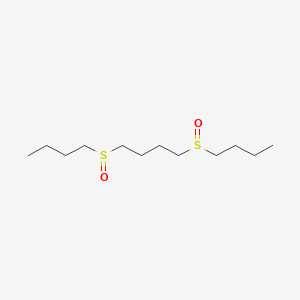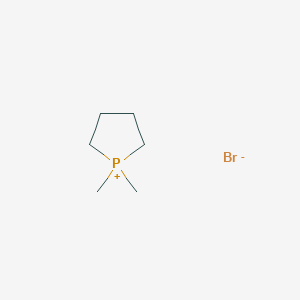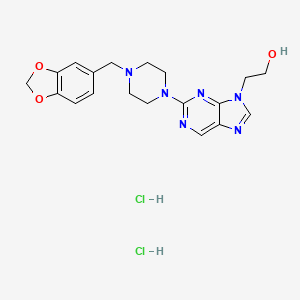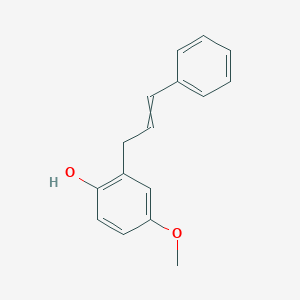
4-Methoxy-2-(3-phenylprop-2-en-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-(3-phenylprop-2-en-1-yl)phenol is a phenolic compound known for its diverse biological activities. It has been studied for its potential therapeutic effects, particularly in the context of neurodegenerative diseases and inflammatory conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(3-phenylprop-2-en-1-yl)phenol typically involves the reaction of 4-methoxybenzaldehyde with 3-phenylprop-2-en-1-ol under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2-(3-phenylprop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to its corresponding alcohols or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in modulating biological pathways involved in inflammation and neurodegeneration.
Medicine: Research indicates its potential use in treating conditions like Alzheimer’s disease and rheumatoid arthritis due to its anti-inflammatory and neuroprotective properties
Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of the signal transducer and activator of transcription 3 (STAT3) pathway. By inhibiting STAT3, it reduces the expression of inflammatory proteins and amyloidogenic proteins, thereby mitigating inflammation and amyloidogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenol: Known for its antioxidant properties.
2-Methoxy-4-(3-phenylprop-2-en-1-yl)phenol: Similar structure but with different substitution patterns.
4-Hydroxy-3-methoxybenzaldehyde:
Uniqueness
4-Methoxy-2-(3-phenylprop-2-en-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its ability to inhibit the STAT3 pathway. This makes it a valuable compound for therapeutic research .
Propriétés
Numéro CAS |
34591-41-8 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
4-methoxy-2-(3-phenylprop-2-enyl)phenol |
InChI |
InChI=1S/C16H16O2/c1-18-15-10-11-16(17)14(12-15)9-5-8-13-6-3-2-4-7-13/h2-8,10-12,17H,9H2,1H3 |
Clé InChI |
ANOINEJMMUGSIY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)O)CC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


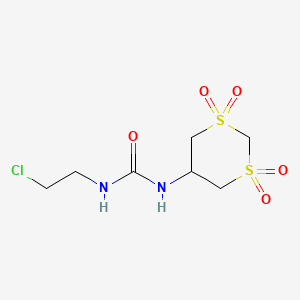
![N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B14694706.png)


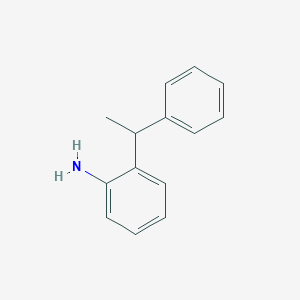
![3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine](/img/structure/B14694726.png)



![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiane]](/img/structure/B14694750.png)

